(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride
Overview
Description
(8-Methyl-8-azabicyclo[321]octan-3-yl) 2,2-diphenylacetate;hydrochloride is a chemical compound with a complex structure that includes a bicyclic ring system and a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride typically involves multiple steps, including the formation of the bicyclic ring system and the subsequent attachment of the diphenylacetate group. One common method involves the use of [2+2+2] cycloaddition reactions, which are highly efficient for creating complex polycyclic structures . These reactions often require the presence of transition metal catalysts such as cobalt, nickel, or rhodium, along with chiral ligands to ensure stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve ambient temperatures and pressures, although specific conditions may vary depending on the desired reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quaternary ammonium cations from oxidation reactions and different esters from substitution reactions.
Scientific Research Applications
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various materials and chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
2-Methyl-4-(trifluoromethyl)phenyl compounds: These compounds are used as agonists in various biological applications.
Uniqueness
What sets this compound apart is its unique bicyclic structure combined with the diphenylacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVBYPDDWKLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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